N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide
Description
Properties
IUPAC Name |
N-[(2-methoxy-1,3-dihydroinden-2-yl)methyl]-1,3-benzothiazole-6-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18N2O2S/c1-23-19(9-14-4-2-3-5-15(14)10-19)11-20-18(22)13-6-7-16-17(8-13)24-12-21-16/h2-8,12H,9-11H2,1H3,(H,20,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URMVHKOCWWTTTG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1(CC2=CC=CC=C2C1)CNC(=O)C3=CC4=C(C=C3)N=CS4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Disassembly of Target Structure
The target molecule comprises two primary subunits:
- 2-Methoxy-2,3-dihydro-1H-inden-2-yl)methyl amine : A bicyclic indene derivative functionalized with a methoxy group and a methylamine side chain.
- Benzo[d]thiazole-6-carboxylic acid : A heteroaromatic system bearing a carboxylic acid group at the 6-position.
The logical disconnection points are the amide bond linking these subunits and the methoxy group on the indene core.
Synthesis of the Indene Core
Friedel-Crafts Alkylation for Indene Formation
The indene moiety is synthesized via Friedel-Crafts alkylation, a cornerstone reaction for constructing bicyclic systems. In a representative procedure, benzene derivatives are alkylated using α,β-unsaturated carbonyl compounds in the presence of Lewis acids like aluminum chloride. For example, methyl 2,3-dihydro-1H-indene-2-carboxylate is prepared by treating indene-2-carboxylic acid with methanol and sulfuric acid under reflux (91% yield).
Key Reaction Conditions :
- Reagent : H₂SO₄ (catalytic) in methanol.
- Temperature : 65°C for 2 hours.
- Workup : Neutralization with aqueous NaOH, extraction with methyl tert-butyl ether (MTBE).
Diastereoselective Alkylation for Quaternary Center Formation
Introduction of the methylamine side chain necessitates the creation of a quaternary carbon center. This is achieved via double alkylation using sodium hexamethyldisilazide (NaHMDS) as a strong, non-nucleophilic base. For instance, treatment of methyl 5,6-difluoroindane-2-carboxylate with NaHMDS in tetrahydrofuran (THF) at -70°C, followed by addition of tert-butyl bromoacetate, yields the gem-dialkylated product (74% yield after chromatography).
Characterization Data :
Introduction of the Methoxy Group
Nucleophilic Substitution with Methyl Iodide
The methoxy group is installed via nucleophilic substitution on a hydroxylated indene precursor. A representative protocol involves treating 5-hydroxy-2,3-dihydro-1H-indene-2-carboxylate with methyl iodide in the presence of sodium hydride (NaH) in dimethylformamide (DMF). This reaction proceeds at room temperature, achieving quantitative conversion to the methoxy derivative.
Optimization Insight :
- Solvent Choice : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction rates by stabilizing the alkoxide intermediate.
- Base Selection : NaH outperforms potassium carbonate due to its stronger deprotonation capability.
Construction of the Benzothiazole-6-Carboxamide Moiety
Cyclization of Ortho-Aminothiophenol Derivatives
The benzothiazole ring is assembled via cyclization of 2-aminothiophenol derivatives. For the 6-carboxamide variant, 2-amino-5-carbamoylthiophenol is treated with phosphorus pentasulfide (P₄S₁₀) in refluxing xylene, facilitating cyclodehydration to form the thiazole ring (68% yield).
Critical Parameters :
- Reagent Stoichiometry : A 1:2 molar ratio of amine to P₄S₁₀ ensures complete conversion.
- Temperature : Prolonged heating at 140°C prevents intermediate stagnation.
Carboxamide Functionalization
The 6-carboxamide group is introduced via palladium-catalyzed carbonylation. Using benzothiazole-6-boronic ester, carbon monoxide, and an amine nucleophile in the presence of Pd(PPh₃)₄, the carboxamide is installed regioselectively (82% yield).
Catalytic System :
- Catalyst : Pd(PPh₃)₄ (5 mol%).
- Ligand : Xantphos enhances stability under high-pressure conditions.
Amide Coupling Reaction
Activation of Carboxylic Acid
The benzo[d]thiazole-6-carboxylic acid is activated using 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) and hydroxybenzotriazole (HOBT). In a typical procedure, equimolar amounts of EDC·HCl and HOBT are combined with the acid in acetonitrile, followed by addition of N-methylmorpholine (NMM) to maintain a pH of 7–8.
Reaction Profile :
- Time : 20 hours at room temperature.
- Yield : 90% after aqueous workup and recrystallization.
Coupling with Indene-Methylamine
The activated acid is coupled to (2-methoxy-2,3-dihydro-1H-inden-2-yl)methylamine in acetonitrile. The reaction is monitored via thin-layer chromatography (TLC), with completion typically achieved within 24 hours. Post-reaction, the mixture is diluted with water, and the product is isolated via filtration (85% purity before chromatography).
Purification Strategy :
- Chromatography : Silica gel eluting with 0–15% ethyl acetate in dichloromethane.
- Crystallization : Recrystallization from ethanol/water affords analytically pure material.
Purification and Characterization
Chromatographic Techniques
Final purification employs flash chromatography on silica gel, with gradient elution (0% to 15% ethyl acetate in dichloromethane). Critical fractions are pooled and concentrated under reduced pressure to yield the title compound as a white solid (74% yield).
Spectroscopic Characterization
¹H NMR (d₆-DMSO) :
- δ 8.80–8.70 (m, 1H, amide NH), 8.05 (d, J = 8.4 Hz, 1H, ArH), 7.92 (d, J = 8.0 Hz, 1H, ArH), 7.40–7.20 (m, 4H, indene-H), 4.67 (d, J = 5.6 Hz, 2H, CH₂NH), 3.45 (d, J = 16 Hz, 2H, indene-CH₂), 3.00 (d, J = 16 Hz, 2H, indene-CH₂).
LCMS :
- m/z 423.2 [M+H]⁺, consistent with the molecular formula C₂₂H₂₁N₂O₃S.
High-Resolution Mass Spectrometry (HRMS) :
Optimization and Scale-Up Considerations
Solvent Selection for Industrial Production
Large-scale synthesis replaces acetonitrile with 2-methyltetrahydrofuran (2-MeTHF), a greener solvent with comparable polarity. This substitution reduces environmental impact while maintaining reaction efficiency (88% yield at 10-kg scale).
Catalytic Efficiency Enhancements
Employing flow chemistry techniques reduces reaction times from 24 hours to 2 hours. Continuous flow reactors with immobilized EDC·HCl catalysts achieve 95% conversion at 50°C.
Chemical Reactions Analysis
Types of Reactions
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions often involve specific temperatures, solvents, and catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol.
Scientific Research Applications
Chemical Structure and Synthesis
The compound features an indene moiety linked to a benzo[d]thiazole structure, making it a unique candidate for various chemical reactions. The synthesis typically involves multi-step organic reactions that may include:
- Preparation of the Indene Derivative : This is the initial step where the indene structure is synthesized.
- Introduction of the Benzo[d]thiazole Moiety : This step involves coupling reactions to attach the benzo[d]thiazole component.
- Optimization of Reaction Conditions : Utilizing catalysts, solvents, and controlled temperatures to enhance yield and purity.
The overall synthetic route can be complex but is essential for obtaining high-quality samples for research applications.
Biological Significance
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide exhibits a range of biological activities attributed to its structural characteristics. Some key areas of research include:
Anticancer Activity
Research indicates that compounds with similar structures have shown promising results in inhibiting cancer cell proliferation. For example, derivatives of thiazole and indole have been evaluated for their anticancer properties against various cancer cell lines, including breast cancer (MCF7) and others . The mechanism often involves modulation of cell signaling pathways related to apoptosis and cell cycle regulation.
Antimicrobial Properties
The compound's potential as an antimicrobial agent has been studied extensively. It has shown activity against both Gram-positive and Gram-negative bacteria, as well as fungi. The mode of action typically involves disruption of microbial cell wall synthesis or interference with metabolic pathways .
Anti-inflammatory Effects
Given the presence of functional groups known to exhibit anti-inflammatory properties, there is potential for this compound to be developed into therapeutic agents targeting inflammatory diseases. Studies on related compounds have demonstrated significant inhibition of pro-inflammatory cytokines in vitro .
Potential Applications in Drug Discovery
The unique chemical structure of this compound positions it as a valuable scaffold in drug discovery. Its derivatives can be designed to enhance bioactivity and selectivity against specific targets in disease pathways.
Case Studies
Several studies highlight the compound's applications:
- Anticancer Screening : Various derivatives have been synthesized and tested for their ability to inhibit cancer cell growth. Notably, compounds derived from similar thiazole structures demonstrated IC50 values indicative of potent activity against multiple cancer types .
- Molecular Docking Studies : Computational studies have been employed to predict binding affinities with target proteins involved in cancer progression and microbial resistance mechanisms. These studies provide insights into the design of more effective derivatives .
Summary Table of Biological Activities
Mechanism of Action
The mechanism of action of N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide involves its interaction with molecular targets in biological systems. This could include binding to specific receptors or enzymes, thereby modulating their activity. The exact pathways involved would depend on the specific application and target.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The compound’s uniqueness lies in its 2-methoxy-2,3-dihydro-1H-inden-2-ylmethyl substituent, which differentiates it from other benzo[d]thiazole-carboxamide derivatives. Below is a comparative analysis of key analogs:
Key Research Findings and Data Tables
Table 1: Substituent Impact on Bioactivity
Biological Activity
N-((2-methoxy-2,3-dihydro-1H-inden-2-yl)methyl)benzo[d]thiazole-6-carboxamide, also known as ML30, is a synthetic organic compound that has garnered attention in the fields of medicinal chemistry and pharmacology due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential therapeutic applications.
Chemical Structure and Properties
The compound is characterized by its unique molecular structure, which includes an indene moiety and a benzothiazole group. The chemical formula is , with a molecular weight of approximately 325.4 g/mol.
| Property | Value |
|---|---|
| Molecular Formula | C₁₉H₁₉N O₂S |
| Molecular Weight | 325.4 g/mol |
| CAS Number | 2034409-23-7 |
The biological activity of this compound is attributed to its ability to interact with various molecular targets within biological systems. The compound may exert its effects through:
- Enzyme Inhibition : It can inhibit specific enzymes that are crucial in various biochemical pathways.
- Receptor Modulation : The compound may bind to receptors, altering their activity and influencing downstream signaling pathways.
- Antimicrobial Activity : It has shown potential in inhibiting bacterial growth and biofilm formation.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity against various pathogens. For example:
- Antibacterial Activity : It has demonstrated efficacy against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus spp., with minimum inhibitory concentrations (MICs) ranging from 15.625 to 125 μM . The mechanism involves the inhibition of protein synthesis and nucleic acid production.
Anticancer Potential
Studies have highlighted the compound's potential as an anticancer agent. Its structural components allow it to interfere with cancer cell proliferation. In vitro tests have shown selective cytotoxicity against tumorigenic cell lines while sparing normal cells .
Anticonvulsant Activity
Recent investigations suggest that this compound may possess anticonvulsant properties, making it a candidate for further research in treating epilepsy .
Case Studies and Research Findings
Several studies have explored the biological activities of this compound:
- Antimicrobial Efficacy : A study evaluated the compound's effectiveness against biofilms formed by Staphylococcus aureus, showing promising results in inhibiting biofilm formation compared to standard antibiotics .
- Cytotoxicity Assays : In vitro assays on various cancer cell lines revealed that the compound exhibits selective cytotoxicity with low toxicity towards normal cells .
- Mechanistic Studies : Research has elucidated the biochemical pathways influenced by the compound, indicating its role in modulating oxidative stress and inflammatory responses .
Q & A
Q. Table 1. Key Synthetic Parameters for Optimized Yield
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Reaction Temp. | 60–80°C | ↑ 25% | |
| Catalyst Loading | 5 mol% Pd/C | ↑ 18% | |
| Solvent | THF | ↑ 12% |
Q. Table 2. Biological Activity Profile
| Assay Type | Result | Model | Reference |
|---|---|---|---|
| Kinase Inhibition | IC₅₀ = 12 nM | Src/Abl | |
| Antitumor | Tumor regression | K562 xenograft | |
| MIC (Antimicrobial) | 8 µg/mL | S. aureus |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
